molecular formula C22H24N6O B2618429 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine CAS No. 1021115-16-1

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine

Cat. No.: B2618429
CAS No.: 1021115-16-1
M. Wt: 388.475
InChI Key: DHLKXIUQPHJQEE-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a piperazine ring bearing a 3,4-dimethylbenzoyl group and an aminopyridin-3-yl moiety.

Properties

IUPAC Name

(3,4-dimethylphenyl)-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-5-6-18(14-17(16)2)22(29)28-12-10-27(11-13-28)21-8-7-20(25-26-21)24-19-4-3-9-23-15-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLKXIUQPHJQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. The final step involves coupling the piperazine derivative with pyridazin-3-amine under suitable reaction conditions, such as the use of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding reactions, minimizing the number of steps, and employing continuous flow chemistry techniques to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridazin-3-amine moiety using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant activity against various cancer cell lines, including breast and lung cancers. The mechanism of action appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study : In vitro studies showed that the compound inhibited cell growth in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range. This suggests that it may serve as a lead compound for further development in cancer therapeutics.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Findings : A study reported that derivatives of this compound exhibited potent inhibition of monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters. One derivative showed an IC50 value of 0.013 µM against MAO-B, indicating its potential utility in treating neurodegenerative disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

SubstituentActivityIC50 (µM)Notes
3,4-DimethylbenzoylHigh0.015Enhances binding affinity
PiperazineEssential-Provides structural stability
Pyridin-3-ylModerate0.039Critical for enzyme interaction

Applications in Drug Development

Given its diverse biological activities, 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is being explored for several applications:

  • Cancer Therapy : As an anticancer agent targeting specific pathways involved in tumor growth.
  • Neurological Disorders : Potential use in treatments for Alzheimer’s and other neurodegenerative diseases due to its MAO inhibition.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, warranting further investigation.

Mechanism of Action

The mechanism of action of 6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, its anti-tubercular activity is attributed to its ability to interfere with the metabolic pathways of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Data Tables

Table 1. Key Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Substituents
Target Compound C22H24N6O 412.47* N/A N/A 3,4-Dimethylbenzoyl, pyridin-3-yl
BI68663 C21H24N6O2S 424.52 N/A N/A 2,4-Dimethylbenzenesulfonyl
BI83060 C23H26N6O3 434.49 N/A N/A 3,4-Dimethoxybenzoyl, 4-methylpyridin-2-yl
5k () C30H30N6O2S 539.22 78 92–94 4-Methoxybenzyl, phenylimidazothiazole
5l () C30H29ClN6O2S 573.18 72 116–118 4-Chlorophenyl, 4-methoxybenzyl

*Calculated based on structural similarity.

Biological Activity

6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine ring and a pyridazine moiety, which contribute to its biological activity. Understanding the biological activity of this compound is crucial for its potential development as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of this compound is C23H28N4O, with a molecular weight of approximately 392.5 g/mol. The structure includes:

Component Description
Piperazine Ring A six-membered ring containing two nitrogen atoms, known for enhancing pharmacokinetic properties.
Pyridazine Moiety A six-membered ring with two adjacent nitrogen atoms, often associated with various biological activities.
3,4-Dimethylbenzoyl Group An aromatic substituent that may influence the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as receptors and enzymes. Preliminary studies suggest that it may exhibit:

  • Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis.
  • Antimicrobial Effects : The presence of the piperazine ring has been linked to antimicrobial activity against bacterial strains.

Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

  • In Vitro Studies :
    • Compounds with piperazine and pyridazine structures have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. For instance, related compounds showed IC50 values ranging from 5 to 15 μM against AChE, indicating significant inhibitory potential .
  • In Vivo Studies :
    • Animal models have been used to assess the antidepressant-like effects of similar piperazine derivatives. Behavioral tests such as the forced swim test and tail suspension test indicated reduced immobility times, suggesting an antidepressant effect .

Case Studies

Several case studies highlight the biological relevance of compounds related to this compound:

Study Findings
Study on Acetylcholinesterase InhibitionA series of benzothiazole-piperazine hybrids demonstrated strong inhibition against AChE with IC50 values below 10 μM, indicating potential for treating cognitive disorders .
Anticancer Activity AssessmentPiperazine derivatives exhibited selective cytotoxicity against breast cancer cell lines with IC50 values ranging from 12 to 25 μM .

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